molecular formula C13H7N3O6 B2995195 N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide CAS No. 683235-42-9

N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2995195
CAS No.: 683235-42-9
M. Wt: 301.214
InChI Key: NXMKJVJRMPHYRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds usually involves several steps of reactions including substitution, click reaction, and addition reaction . The structures of these compounds are typically confirmed by 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds is usually analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

Scientific Research Applications

Optically Active Polyamides Synthesis

Researchers have synthesized a new class of optically active polyamides (PAs) incorporating 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups. These polymers, prepared through direct polycondensation, exhibit high solubility in polar organic solvents due to the bulky pendent groups disrupting interchain and intrachain interactions. This characteristic could be beneficial for developing new materials with specific optical properties for applications in electronics or photonics (Faghihi, Absalar, & Hajibeygi, 2010).

Antiepileptic Activity

A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives demonstrated significant antiepileptic activity in a study. These compounds, synthesized through a reaction involving phthalic anhydride and phenylalanine, showed higher latency times in seizure threshold methods compared to control groups, indicating potential as novel antiepileptic agents (Asadollahi et al., 2019).

Antioxidant Activity

Research on novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including compounds containing the N-(1,3-dioxoisoindolin-2-yl) moiety, highlighted potent antioxidant activities. These compounds outperformed ascorbic acid in DPPH radical scavenging method and reducing power assays, suggesting their potential utility in developing new antioxidant therapies or supplements (Tumosienė et al., 2019).

HIV-1 Reverse Transcriptase Inhibitors

Dihydropyrimidinone-isatin hybrids, incorporating the 1,3-dioxoisoindolin-2-yl moiety, were identified as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These hybrids show promise for further investigation and development into new antiretroviral drugs due to their higher RT inhibitory activity compared to standard treatments (Devale et al., 2017).

Radiosensitizers and Cytotoxins

A study on nitrofuran carboxamides and carboxylates as radiosensitizers and bioreductively activated cytotoxins showed these compounds to be extremely efficient in sensitizing hypoxic Chinese hamster cells to ionizing radiation. Their potential for enhancing the efficacy of radiation therapy in cancer treatment warrants further exploration (Naylor et al., 1990).

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O6/c17-11-7-2-1-6(5-8(7)12(18)15-11)14-13(19)9-3-4-10(22-9)16(20)21/h1-5H,(H,14,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMKJVJRMPHYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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